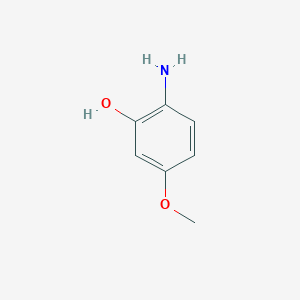

2-Amino-5-methoxyphenol

説明

Historical Context and Significance of Aminophenolic Compounds in Organic Chemistry Research

Aminophenols are a class of organic compounds that have been historically significant in the development of synthetic chemistry. researchgate.net Their amphoteric nature, possessing both a weakly basic amino group and a weakly acidic phenolic hydroxyl group, makes them versatile reactants. researchgate.net This dual functionality has established them as crucial intermediates in various industrial sectors, most notably in the synthesis of dyes, pharmaceuticals, and photographic developers. researchgate.netkajay-remedies.com

The journey of aminophenols began with their use in the burgeoning dye industry of the 19th century. Their ability to undergo diazotization and subsequent coupling reactions allowed for the creation of a wide spectrum of azo dyes. chemcess.com In the pharmaceutical realm, aminophenols are foundational precursors for a range of drugs, including analgesics and antipyretics. taylorandfrancis.comchemicalbook.com For instance, the well-known analgesic paracetamol is synthesized from 4-aminophenol (B1666318). wikipedia.org The reduction of nitrophenols has been a primary method for the production of aminophenols, a reaction that has evolved from using iron filings to more efficient catalytic hydrogenation methods. chemcess.comwikipedia.org This class of compounds continues to be a subject of research due to their wide applicability and reactive nature. researchgate.nettaylorandfrancis.com

Structural Features and Their Implications for Reactivity and Research Modalities of 2-Amino-5-methoxyphenol

This compound is a substituted phenol (B47542) containing an amino group (-NH2) at position 2 and a methoxy (B1213986) group (-OCH3) at position 5 relative to the hydroxyl group (-OH). nih.gov This specific arrangement of functional groups on the benzene (B151609) ring dictates its unique chemical properties and reactivity.

The presence of three different functional groups—hydroxyl, amino, and methoxy—makes it a highly versatile molecule in organic synthesis. The amino group imparts basic properties, while the phenolic hydroxyl group is acidic. cymitquimica.com The electron-donating nature of these groups, particularly the powerful activating ortho, para-directing hydroxyl and amino groups, makes the aromatic ring highly susceptible to electrophilic substitution. The methoxy group also contributes to the electron density of the ring.

The reactivity of this compound is characterized by several key reaction types:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Acylation: Competitive reactions can occur at both the hydroxyl and amino groups, as seen in the synthesis of related structures where acylation can be directed to one site over the other. asianpubs.orgresearchgate.net

Diazotization: The primary aromatic amine can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups or for use in coupling reactions to form azo dyes. chemcess.com

Cyclization Reactions: The ortho-positioning of the amino and hydroxyl groups makes it a suitable precursor for the synthesis of heterocyclic compounds, such as phenoxazines.

This multifunctionality allows for its use as a building block in creating more complex molecules for various research applications. fluorochem.co.uk

Current Research Landscape and Emerging Areas of Investigation for this compound

Current research on this compound highlights its role as a key intermediate in the synthesis of novel compounds with diverse applications. cymitquimica.com Its structure is a valuable scaffold in medicinal chemistry, materials science, and synthetic organic chemistry. pubcompare.ai

Emerging areas of investigation include:

Synthesis of Heterocyclic Compounds: Researchers utilize this compound to construct complex heterocyclic systems. For example, it is a precursor in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives, which are explored for their biological activities. uobaghdad.edu.iq It is also used in creating Schiff-base ligands for the formation of metal complexes with potential catalytic or magnetic properties. researchgate.net

Pharmaceutical and Medicinal Chemistry: The aminophenol structure is a component of various bioactive molecules. Research has shown that derivatives of methoxyphenols can exhibit significant antioxidant properties by scavenging free radicals. The compound itself has been investigated for its potential antinociceptive (pain-reducing) properties. biosynth.com

Materials Science: Aminophenols are used in the development of new polymers and materials. taylorandfrancis.com The specific properties of this compound make it a candidate for creating specialty polymers and dyes. kajay-remedies.comchemicalbook.com

The ongoing exploration of this compound and its derivatives continues to yield novel molecules with potentially valuable applications in various scientific fields. pubcompare.aimdpi.com

Defining the Scope and Academic Relevance of this compound Studies

The academic relevance of this compound stems from its status as a versatile and multifunctional building block in organic synthesis. cymitquimica.com Its trifunctional nature provides a platform for a wide array of chemical transformations, allowing for the efficient construction of complex molecular architectures.

The study of this compound is significant for several reasons:

Fundamental Organic Chemistry: It serves as an excellent model for studying the interplay of different functional groups on an aromatic ring, including regioselectivity in electrophilic substitution and competitive reactivity in acylation and alkylation reactions. asianpubs.org

Intermediate for High-Value Chemicals: It is a key precursor for the synthesis of pharmaceuticals, dyes, and pigments. cymitquimica.com Its derivatives are investigated for applications ranging from hair coloring to advanced materials. kajay-remedies.com

Exploration of Biological Activity: The phenolic and aniline (B41778) moieties are common pharmacophores. Research into derivatives of this compound contributes to the discovery of new therapeutic agents, particularly in areas like antioxidants and enzyme inhibitors.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 40925-70-0 | nih.gov |

| Molecular Formula | C₇H₉NO₂ | nih.govcymitquimica.com |

| Molecular Weight | 139.15 g/mol | nih.gov |

| Appearance | Solid | cymitquimica.com |

| Melting Point | 126-129 °C | apolloscientific.co.uk |

| SMILES | COC1=CC(=C(C=C1)N)O | nih.gov |

| InChIKey | AOWNYDDZDLTCGB-UHFFFAOYSA-N | nih.govcymitquimica.com |

Spectroscopic Data of this compound

| Spectroscopy Type | Key Features |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons, a methoxy group singlet, an amine group broad signal, and a hydroxyl group signal. |

| ¹³C NMR | Resonances for aromatic carbons, with distinct signals for carbons attached to the oxygen, nitrogen, and methoxy groups, and a signal for the methoxy carbon. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (hydroxyl), N-H stretching (amine), C-O-C stretching (ether), and aromatic C-H and C=C bonds. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWNYDDZDLTCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433081 | |

| Record name | 2-Amino-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-70-0 | |

| Record name | 2-Amino-5-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40925-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 5 Methoxyphenol

Established Synthetic Routes and Reaction Conditions

The traditional synthesis of 2-Amino-5-methoxyphenol often involves multi-step processes starting from readily available precursors. These methods are well-documented and widely used in laboratory and industrial settings.

Nitration and Reduction Pathways for this compound Synthesis

A common and established route to synthesize this compound begins with the nitration of a suitable phenol (B47542) precursor, followed by the reduction of the resulting nitro group.

One approach starts with 3-methoxyphenol (B1666288). researchgate.net This starting material is treated with a solution of sodium nitrite (B80452) in water, followed by the addition of nitric acid at a low temperature (-5 °C). researchgate.net This reaction yields 5-methoxy-2-nitrophenol (B105146). researchgate.net The subsequent step involves the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). researchgate.net

Another pathway involves the nitration of 2-methoxyphenol using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced to the desired amino group.

A detailed example of this pathway is the synthesis starting from 3-methoxyphenol:

A solution of 3-methoxyphenol (10 g) in propionic acid is cooled to -5 °C. researchgate.net

A solution of sodium nitrite (5.61 g) in water is added, followed by nitric acid (6.7 mL). researchgate.net

The mixture is stirred and then allowed to warm to room temperature, yielding 5-methoxy-2-nitrophenol (7.47 g, 55% yield). researchgate.net

The subsequent reduction of 5-methoxy-2-nitrophenol (7.47 g) using a 10% Palladium on carbon (Pd/C) catalyst (1.87 g) under a hydrogen atmosphere yields this compound (6.03 g, 98% yield). researchgate.net

| Reactant | Reagent | Conditions | Product | Yield |

| 3-methoxyphenol | 1. NaNO2, H2O2. HNO3 | -5 °C to room temp. | 5-methoxy-2-nitrophenol | 55% |

| 5-methoxy-2-nitrophenol | H2, 10% Pd/C, Ethyl acetate (B1210297)/ethanol (B145695) | Room temp., 3.5 h | This compound | 98% |

Catalytic Hydrogenation Approaches for Nitro Compound Reduction to this compound

Catalytic hydrogenation is a highly efficient and widely employed method for the reduction of nitro compounds to their corresponding amines in the synthesis of this compound. This technique offers high yields and cleaner reaction profiles compared to metal/acid reductions.

The precursor, typically a nitrophenol derivative like 5-methoxy-2-nitrophenol, is dissolved in a suitable solvent, and a catalyst is added. researchgate.netresearchgate.net The mixture is then subjected to a hydrogen atmosphere, often at ambient or slightly elevated pressure. researchgate.net

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum (Pt), and Raney nickel. researchgate.netgoogle.com Palladium on carbon is a particularly favored catalyst due to its high activity and selectivity. researchgate.netresearchgate.netprepchem.com The choice of solvent can influence the reaction rate and outcome, with polar solvents like ethanol, methanol, or a mixture of ethyl acetate and ethanol being frequently used. researchgate.netresearchgate.netgoogle.com

For instance, the reduction of 5-methoxy-2-nitrophenol can be carried out in a methanolic solution over a 10% Pd/C catalyst at ambient or slightly elevated pressure (1-2 bar). researchgate.net The reaction proceeds until the consumption of hydrogen ceases, indicating the completion of the reduction. researchgate.net The catalyst is then removed by filtration to yield a solution of this compound. researchgate.net

| Nitro Precursor | Catalyst | Solvent | Pressure | Temperature | Product |

| 5-Methoxy-2-nitrophenol | 10% Pd/C | Methanol | 1-2 bar | Ambient | This compound |

| 4-methoxy-2-nitrophenol | 5% Pd/C | Ethanol | Atmospheric | 20-30°C | 2-amino-4-methoxyphenol |

Strategies for Resorcinol (B1680541) Methylation and Subsequent Transformation to this compound Precursors

An alternative synthetic strategy for this compound precursors involves the selective methylation of resorcinol. This approach allows for the introduction of the methoxy (B1213986) group at an early stage of the synthesis.

One method involves the partial methylation of resorcinol using a half mole of methyl iodide (CH3I) and potassium carbonate (K2CO3) in acetone. researchgate.net This reaction is typically carried out over several hours to yield 3-methoxyphenol (a resorcinol monoether). researchgate.net

Once the methoxy resorcinol is obtained, it can be further transformed into a precursor for this compound through nitration. researchgate.net The resulting nitrated compound, 5-methoxy-2-nitrophenol, can then be reduced to the final product. researchgate.net

Advanced Synthetic Strategies and Green Chemistry Principles

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of advanced strategies like one-pot multicomponent reactions and the application of green chemistry principles to the synthesis of this compound and its derivatives.

Eco-Friendly Synthetic Methodologies for this compound and its Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can involve several approaches.

The use of nanocatalysts in the synthesis of related compounds like benzoxazoles from 2-aminophenol (B121084) highlights a green approach. rsc.org These catalysts offer high reactivity, selectivity, and reusability, minimizing waste and improving reaction efficiency. rsc.org For instance, a palladium-supported nanocatalyst has been used for the one-pot synthesis of 2-phenyl benzoxazole (B165842) with good to excellent yields, and the catalyst could be reused for multiple cycles. rsc.org Another example is the use of strontium carbonate as a catalyst in a solvent-free grindstone method, which is an eco-friendly approach. rsc.org

Furthermore, the use of catalytic hydrogenation, as discussed earlier, is generally considered a greener alternative to stoichiometric reducing agents like metal/acid combinations, as it produces less waste. researchgate.netresearchgate.net The development of syntheses using water as a solvent and employing reusable catalysts are also key areas of focus in making the production of this compound and its derivatives more sustainable. rsc.org

Mechanism of Reaction Studies in this compound Synthesis

The synthesis of this compound typically proceeds through a two-step pathway: the nitration of a phenol precursor followed by the reduction of the resulting nitro group. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and maximizing product yield.

Elucidation of Reaction Intermediates and Transition States in Phenol Nitration and Amino Group Reduction

Phenol Nitration: The nitration of phenolic compounds can be achieved using various reagents, including a mixture of nitric acid and sulfuric acid or sodium nitrite in the presence of an oxidizing agent like tetrabutylammonium (B224687) dichromate (TBAD). ias.ac.in The reaction mechanism involves the electrophilic attack of the nitronium ion (NO₂⁺) on the electron-rich aromatic ring. The regioselectivity of this reaction is influenced by the directing effects of the hydroxyl and methoxy groups. In the case of precursors to this compound, the nitration is directed to the position ortho to the hydroxyl group and meta to the methoxy group. The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate, before deprotonation to yield the nitrophenol product. ias.ac.in

Amino Group Reduction: The subsequent reduction of the nitro group to an amino group can be accomplished through various methods, such as catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or by using reducing agents like tin or iron in the presence of hydrochloric acid. researchgate.net The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen gas onto the catalyst surface. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before the final amino product is formed. The transition states for these steps involve the interaction of the reactants with the catalyst surface, facilitating the stepwise reduction of the nitro group. researchgate.net

Kinetic and Thermodynamic Analyses of Key Synthetic Steps

Kinetic studies of phenol nitration reveal that the reaction rate is dependent on the concentration of both the phenolic substrate and the nitrating agent. ias.ac.in The reaction conditions, such as temperature and solvent polarity, can significantly influence the rate and selectivity of the reaction. researchgate.net For instance, conducting the reaction at lower temperatures can help to control the exothermic nature of the nitration and minimize the formation of byproducts.

Thermodynamic analysis indicates that the nitration of phenols is generally an exothermic process. acs.org The reduction of the nitro group is also a thermodynamically favorable process. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of the reaction pathway, including the relative stabilities of intermediates and the energy barriers of transition states. acs.org These analyses are instrumental in understanding the feasibility and spontaneity of the synthetic steps.

Derivatization Strategies Utilizing this compound as a Precursor

The presence of both an amino and a hydroxyl group makes this compound a versatile precursor for the synthesis of a wide range of derivatives.

Synthesis of Azo Dyes and Pigments from this compound

Azo dyes are a significant class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–). ijisrt.com this compound can be readily converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). uomustansiriyah.edu.iqajchem-a.com This diazonium salt can then be coupled with various aromatic compounds, such as phenols and anilines, to form a diverse array of azo dyes. researchgate.netresearchgate.net The color of the resulting dye is dependent on the electronic properties of the coupling component. ijisrt.com

Table 1: Examples of Azo Dyes Synthesized from this compound

| Diazonium Salt Precursor | Coupling Component | Resulting Azo Dye Class |

| Diazotized this compound | 4-Methoxyphenol | Hydroxy-methoxy substituted azo dye uomustansiriyah.edu.iq |

| Diazotized this compound | 3-Methyl-4-nitrophenol | Nitro-substituted azo dye ajchem-a.com |

| Diazotized this compound | Naphthol derivatives | Naphthyl azo dyes |

This table is illustrative and based on general principles of azo dye synthesis.

Formation of Schiff Bases and Related Imines with this compound

The amino group of this compound can react with aldehydes and ketones to form Schiff bases, which contain a C=N double bond. researchgate.nethilarispublisher.com This condensation reaction is typically carried out by refluxing the reactants in an appropriate solvent, often with a catalytic amount of acid. nih.gov The resulting Schiff bases can serve as ligands for the formation of metal complexes, exhibiting interesting coordination chemistry and potential applications in catalysis and materials science. jst.go.jpnih.gov

For example, the condensation of this compound with substituted benzaldehydes yields a series of Schiff base ligands. researchgate.net These ligands can then be used to synthesize complexes with various transition metals.

Preparation of Bioactive Molecules and Pharmaceutical Intermediates

This compound serves as a crucial building block in the synthesis of various bioactive molecules and pharmaceutical intermediates. Its structural features are present in compounds with a range of biological activities. For instance, derivatives of 2-aminophenol have been investigated for their potential as antioxidant and antimicrobial agents. ajchem-a.comresearchgate.net The synthesis of these molecules often involves the modification of the amino and hydroxyl groups to introduce desired functionalities and enhance biological efficacy. nih.govresearchgate.net

Furthermore, the core structure of this compound is found in precursors to more complex pharmaceutical agents. smolecule.comgoogleapis.com The strategic functionalization of this intermediate allows for the construction of molecules with specific therapeutic properties. beilstein-journals.org

Derivatives with Antioxidant Properties Derived from 2-Methoxyphenol Moieties

The 2-methoxyphenol moiety, a core component of this compound, is a well-established pharmacophore known to impart antioxidant properties. The presence of the phenolic hydroxyl group is crucial for this activity, as it can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. Research has shown that compounds containing the 2-methoxyphenol scaffold, including 5-amino-2-methoxyphenol (B156534), possess significant antioxidant capabilities. The antioxidant capacity of these derivatives is often evaluated using standard in-vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.net

The synthesis of antioxidant derivatives from this compound can be achieved through various reaction pathways that modify its reactive functional groups. For instance, the amino group can undergo reactions such as acylation or Schiff base formation, while the phenolic hydroxyl group can be a site for electrophilic aromatic substitution.

One notable strategy for enhancing antioxidant activity involves the introduction of aminomethyl groups onto the 2-methoxyphenol core. For example, aminomethyl derivatives of 2-methoxyphenol, such as 4,6-di[(morpholin-4-yl)methyl]-2-methoxyphenol (DMMMP) and 5-[(pyrrolidin-1-yl)methyl]vanillic acid (PMVA), have been synthesized and shown to possess potent free radical scavenging activity. foodandnutritionjournal.org These compounds were synthesized through a Mannich-type reaction, which involves the amino-methylation of the phenolic ring. The antioxidant efficacy of these derivatives has been demonstrated in various studies, including their ability to enhance the thermal and storage oxidative stability of oils. foodandnutritionjournal.orguobaghdad.edu.iq

The following table summarizes the antioxidant activity of some aminomethyl derivatives of 2-methoxyphenol, highlighting their enhanced radical scavenging properties compared to their precursors.

| Compound | Starting Material | Fold Increase in Radical Scavenger Activity | Reference |

| 4,6-di[(morpholin-4-yl)methyl]-2-methoxyphenol (DMMMP) | Vanillic Acid | 300-437 | foodandnutritionjournal.orguobaghdad.edu.iq |

| 5-[(pyrrolidin-1-yl)methyl]vanillic acid (PMVA) | Vanillic Acid | 300-437 | foodandnutritionjournal.orguobaghdad.edu.iq |

Synthesis of Heterocyclic Compounds Incorporating this compound Scaffolds

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group in an ortho relationship, makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds, particularly benzoxazoles. The condensation of o-aminophenols with carbonyl compounds is a classical and widely used method for constructing the benzoxazole ring system. rsc.org

A direct application of this compound in heterocyclic synthesis is demonstrated in the preparation of 4β-benzoxazolepodophyllotoxin hybrids. In this synthesis, this compound is reacted with a suitable podophyllotoxin (B1678966) derivative in the presence of a copper(II) triflate catalyst to yield the corresponding 6-methoxy-benzoxazole-podophyllotoxin hybrid. nih.gov This reaction highlights the utility of this compound in creating complex, biologically relevant molecules.

The general reactivity of 2-aminophenols allows for their condensation with a wide range of reagents to form various heterocyclic scaffolds. organic-chemistry.orgacs.org For instance, reaction with aldehydes, carboxylic acids and their derivatives, or orthoesters can lead to the formation of substituted benzoxazoles. rsc.org The reaction conditions often involve the use of catalysts such as Brønsted or Lewis acids, and can be performed under conventional heating or using microwave irradiation to accelerate the process. nih.govorganic-chemistry.org

Furthermore, the structural motif of this compound can be incorporated into other important heterocyclic systems like thiazoles, oxadiazoles, and triazoles. While direct synthesis from this compound for all these systems is not always explicitly documented, the synthetic strategies for analogous compounds provide a clear blueprint.

For example, the synthesis of 2-amino-5-carboxamide thiazole (B1198619) derivatives has been achieved on a solid phase starting from a 4-formyl-3-methoxy phenoxy resin, which bears a strong structural resemblance to this compound. The synthesis of 1,3,4-oxadiazoles can be accomplished by reacting acyl hydrazides with various reagents. uobaghdad.edu.iqnih.gov A compound like 2-amino-5-(m-methoxyphenyl)-1,3,4-oxadiazole has been synthesized by substituting methyl m-methoxybenzoate in a multi-step reaction sequence. google.com The synthesis of 1,2,4-triazole (B32235) derivatives often involves the cyclization of thiosemicarbazide (B42300) precursors. uobaghdad.edu.iqmdpi.com

The following table outlines some of the heterocyclic systems that can be synthesized from this compound or its close structural analogs, along with the general synthetic approaches.

| Heterocyclic Scaffold | General Synthetic Approach | Starting Material/Precursor Analog | Reference(s) |

| Benzoxazole | Condensation with aldehydes, carboxylic acids, or orthoesters. | This compound, 2-aminophenols | rsc.orgnih.gov |

| Thiazole | Hantzsch thiazole synthesis (reaction of α-haloketones with thioamides). | 2-amino-5-methylthiazol derivatives | nih.gov |

| Oxadiazole | Cyclization of hydrazides or thiosemicarbazides. | 2-amino-5-aryl-1,3,4-oxadiazoles, methyl m-methoxybenzoate | google.comjst.go.jp |

| Triazole | Cyclization of thiosemicarbazide derivatives or multicomponent reactions involving azides. | 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-2-methoxyphenol | uobaghdad.edu.iqmdpi.com |

Spectroscopic and Crystallographic Characterization of 2 Amino 5 Methoxyphenol and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural confirmation of organic molecules, including 2-Amino-5-methoxyphenol.

The ¹H NMR and ¹³C NMR spectra of this compound provide a detailed map of its proton and carbon environments, respectively, confirming the substitution pattern on the benzene (B151609) ring. researchgate.net In a typical ¹H NMR spectrum recorded in a solvent like DMSO-d₆, the aromatic protons exhibit signals in the range of δ 6.5–7.0 ppm. The methoxy (B1213986) group protons characteristically appear as a singlet around δ 3.8 ppm, while the amine protons are observed as a broad signal at approximately δ 5.0 ppm.

The ¹³C NMR spectrum further corroborates the structure, with the methoxy carbon resonating at about δ 55 ppm and the aromatic carbons appearing in the δ 110–150 ppm region. The specific chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra are unique to the 2-amino-5-methoxy substitution pattern, allowing for unambiguous identification. researchgate.net

Table 1: Representative NMR Spectral Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H | DMSO-d₆ | ~7.0–6.5 | Aromatic protons |

| ¹H | DMSO-d₆ | ~5.0 (broad) | Amine (NH₂) protons |

| ¹H | DMSO-d₆ | ~3.8 | Methoxy (OCH₃) protons |

| ¹³C | DMSO-d₆ | ~150–110 | Aromatic carbons |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

NMR spectroscopy is not only pivotal for structural confirmation but also offers profound insights into reaction mechanisms involving this compound. For instance, in the study of intramolecular hydrogen bonding, NMR can distinguish between different conformational states. The chemical shift of the hydroxyl proton is particularly sensitive to its involvement in a hydrogen bond. researchgate.net A significant downfield shift of the hydroxyl proton signal can indicate the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent methoxy group. researchgate.net Furthermore, NMR techniques can be employed to monitor the progress of reactions where this compound serves as a precursor, allowing for the identification of intermediates and the elucidation of reaction pathways.

¹H NMR and ¹³C NMR Spectral Analysis for Confirmation of this compound Structure

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups present in the this compound molecule. The FT-IR spectrum typically displays a prominent O–H stretching vibration around 3300 cm⁻¹. The N–H stretching vibrations of the primary amine group are also expected in this region. An N–H bending mode is characteristically observed near 1600 cm⁻¹. Additionally, the presence of the methoxy group is confirmed by a C–O–C stretching band at approximately 1250 cm⁻¹. scirp.org These absorption bands serve as a diagnostic fingerprint for the presence of the hydroxyl, amino, and methoxy functionalities.

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| O–H stretch | ~3300 |

| N–H bend | ~1600 |

Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

A deeper analysis of the vibrational spectra can reveal details about intermolecular and intramolecular interactions, such as hydrogen bonding. The formation of an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the amino group is a possibility in this compound. This interaction would influence the frequency and shape of the O-H and N-H stretching bands in the IR and Raman spectra. Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, can provide complementary information to IR spectroscopy. sciencepg.com The study of vibrational modes in different solvents or at varying temperatures can also offer insights into the dynamics of hydrogen bond formation and breaking. rsc.org

FT-IR Characterization of Functional Groups in this compound

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern.

In Electrospray Ionization Mass Spectrometry (ESI-MS), this compound typically forms a protonated molecule, [M+H]⁺, with a measured mass-to-charge ratio (m/z) of approximately 140.0706, which corresponds to its molecular weight of 139.15 g/mol . nih.gov Under Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization, the molecule undergoes fragmentation. The resulting mass spectrum shows a prominent peak for the molecular ion at m/z 139, with other significant fragment peaks observed at m/z 124 and lower values, corresponding to the loss of functional groups and fragmentation of the aromatic ring. nih.govnist.gov The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

Table 3: Mass Spectrometry Data for this compound

| Ionization Technique | Observed Ion | m/z | Interpretation |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | ~140.0706 | Protonated molecule |

| GC-MS (EI) | [M]⁺ | 139 | Molecular ion |

Note: Fragmentation patterns can vary depending on the ionization energy and the specific mass spectrometer used.

GC-MS and LC-MS Techniques for this compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the identification and purity assessment of this compound and its derivatives. These methods separate individual components of a mixture, which are then identified by their mass-to-charge ratio.

In GC-MS analysis, the sample is vaporized and separated in a chromatographic column before being detected by the mass spectrometer. This technique is suitable for volatile and thermally stable compounds. jst.go.jpdergipark.org.tr The resulting mass spectrum provides a molecular fingerprint, allowing for the identification of the compound and any impurities present. jst.go.jppopulation-protection.eu The retention time in the gas chromatograph further aids in the identification process. dergipark.org.tr Quantitative analysis can be performed using an internal standard method, where a known amount of a different substance is added to the sample to ensure accurate concentration determination. population-protection.eu

LC-MS is employed for compounds that are not suitable for GC, such as those that are thermally labile or have low volatility. researchgate.net In this technique, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The separated components are then introduced into the mass spectrometer. LC-MS can be used for impurity profiling and to confirm the purity of synthesized compounds. rsc.org For instance, LC coupled with atmospheric pressure chemical ionization (APCI)-MS has been used to study the reaction products of related phenolic compounds. researchgate.net High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a particularly sensitive method for the unambiguous identification of compounds in complex matrices. uantwerpen.be

Table 1: GC-MS and LC-MS Parameters for Analysis of Related Phenolic Compounds

| Parameter | GC-MS | LC-MS/MS |

| Column | Capillary column (e.g., DB-5MS) jst.go.jp | C18 or other suitable reversed-phase column researchgate.netuantwerpen.be |

| Carrier/Mobile Phase | Helium jst.go.jp | Acetonitrile/water or methanol/water mixtures, often with additives like formic acid or ammonium (B1175870) formate (B1220265) uantwerpen.be |

| Ionization Mode | Electron Ionization (EI) jst.go.jp | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) researchgate.netuantwerpen.be |

| Detector | Quadrupole or Ion Trap Mass Spectrometer jst.go.jpresearchgate.net | Triple Quadrupole or Ion Trap Mass Spectrometer uantwerpen.beacs.org |

| Injection Mode | Splitless or split injection jst.go.jp | Gradient or isocratic elution researchgate.netuantwerpen.be |

UV-Vis Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule and studying the formation of metal complexes.

Electronic Spectra of this compound and its Metal Complexes

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or DMSO, typically exhibits absorption bands corresponding to π → π* and n → π* electronic transitions. journalijar.com These transitions arise from the excitation of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals within the aromatic ring and its substituents.

Upon complexation with metal ions, the electronic spectrum of this compound can undergo significant changes. journalijar.comresearchgate.net The formation of coordinate bonds between the ligand and the metal ion alters the energy levels of the molecular orbitals, leading to shifts in the absorption bands (either to longer or shorter wavelengths) and changes in their intensities. researchgate.net For some transition metal complexes, d-d transitions, which involve the excitation of electrons between d-orbitals of the metal ion, may also be observed in the visible region of the spectrum. journalijar.com

Table 2: Representative UV-Vis Absorption Data for a Ligand and its Metal Complex

| Compound | Solvent | λmax (nm) | Transition |

| Ligand (L) | Ethanol | ~287, ~216 | n → π, π → π journalijar.com |

| Metal Complex [M(L)n] | Ethanol | Varies | Ligand-based, d-d, Charge Transfer |

Note: The exact λmax values and transitions will vary depending on the specific metal ion and the coordination environment.

Charge Transfer Bands and Coordination Environment Elucidation

In the electronic spectra of metal complexes of this compound, new absorption bands, known as charge transfer (CT) bands, can appear. journalijar.comlibretexts.org These bands are often very intense and arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or from a metal-based orbital to a ligand-based orbital (Metal-to-Ligand Charge Transfer, MLCT). libretexts.orgresearchgate.net

The energy and intensity of these CT bands provide valuable information about the nature of the coordination bond and the electronic structure of the complex. libretexts.org For example, the appearance of a CT band can confirm the coordination of the ligand to the metal center. journalijar.com The position of the CT band can be influenced by the nature of the metal ion and the donor atoms of the ligand. libretexts.org By analyzing the electronic spectra, including both d-d transitions and charge transfer bands, the coordination geometry of the metal complex (e.g., octahedral, tetrahedral) can often be inferred. journalijar.comresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about the molecular structure of this compound derivatives and their complexes.

Single Crystal X-ray Diffraction of this compound Derivatives

By growing a suitable single crystal of a this compound derivative, its molecular structure can be determined with high precision using single-crystal X-ray diffraction. This technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of bond lengths, bond angles, and torsion angles within the molecule.

For example, studies on related compounds have revealed detailed structural information, such as the planarity of the phenyl rings and the dihedral angles between them. mdpi.comsemanticscholar.org The crystal system (e.g., monoclinic, orthorhombic) and space group in which the compound crystallizes are also determined. mdpi.comresearchgate.net

Table 3: Crystallographic Data for a Representative this compound Derivative

| Parameter | Value | Reference |

| Crystal System | Monoclinic | mdpi.comsemanticscholar.org |

| Space Group | P2₁ | mdpi.comresearchgate.net |

| a (Å) | Value | |

| b (Å) | Value | |

| c (Å) | Value | |

| β (°) | Value | |

| V (ų) | Value | |

| Z | Value |

Note: The specific values for lattice parameters (a, b, c, β), cell volume (V), and the number of molecules per unit cell (Z) are dependent on the specific derivative.

Analysis of Intermolecular and Intramolecular Interactions in Crystal Structures

The data from X-ray crystallography also provides a detailed understanding of the intermolecular and intramolecular interactions that stabilize the crystal lattice. These interactions include hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions.

In the crystal structure of derivatives of this compound, intramolecular hydrogen bonds can exist, for instance, between the amino and hydroxyl groups. bohrium.com Intermolecular hydrogen bonds are also crucial in building the supramolecular architecture. For example, the hydroxyl group can act as a hydrogen bond donor to an oxygen atom of a neighboring molecule. mdpi.comsemanticscholar.org These interactions, along with other weaker contacts like C-H···O and N-H···C, hold the molecules together in the unit cell. mdpi.comsemanticscholar.org The analysis of these interactions is critical for understanding the packing of the molecules in the crystal and can influence the physical properties of the solid.

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique in chemical characterization, providing quantitative information about the elemental composition of a compound. This method is crucial for verifying the empirical formula of a newly synthesized substance. For this compound and its derivatives, Carbon, Hydrogen, Nitrogen, and sometimes Sulfur (CHNS) analysis is employed to confirm their purity and stoichiometric composition. The experimentally determined percentages of these elements are compared against the theoretically calculated values based on the proposed molecular formula.

The molecular formula for this compound is C₇H₉NO₂. researchgate.netnih.govuni.lu Based on this, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound (C₇H₉NO₂)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 60.42 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.52 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 10.07 |

| Oxygen | O | 16.00 | 2 | 32.00 | 22.99 |

| Total | | | | 139.15 | 100.00 |

Elemental Analysis of a Schiff Base Derived from 5-Amino-2-methoxyphenol (B156534) (C₂₂H₂₀N₂O₄)

| Element | Theoretical (%) | Experimental (%) arabjchem.org |

|---|---|---|

| Carbon (C) | 70.20 | 70.1 |

| Hydrogen (H) | 5.36 | 5.3 |

The close correlation between the found and calculated values for this derivative confirms the successful synthesis and the proposed chemical formula of the Schiff base ligand. arabjchem.org This underscores the utility of elemental analysis in the structural elucidation of compounds derived from this compound.

Similarly, elemental analysis is a standard procedure for confirming the composition of metal complexes. For example, in the characterization of various metal complexes with Schiff base ligands that may be structurally related to derivatives of this compound, elemental analysis is consistently used to establish the metal-to-ligand ratio. scirp.orgdergipark.org.trresearchgate.netresearchgate.net For instance, studies on Mn(II) and Fe(II) complexes of a Schiff base derived from 2-aminophenol (B121084) reported a 1:1 metal-to-ligand ratio, which was corroborated by elemental analysis data. scirp.org In another study involving copper(II) complexes with Schiff base ligands, elemental analysis was key to confirming the [Cu(L)₂] stoichiometry. nih.gov

Although specific CHNS data for direct metal complexes of this compound were not found in the surveyed literature, the established methodology involves comparing the experimental CHN percentages with the theoretical values for the proposed complex structure. Any deviation could suggest the presence of solvent molecules (e.g., water) in the coordination sphere or crystal lattice, which would then be included in the proposed formula and the theoretical percentages recalculated for a match.

Table of Compounds

| Compound Name |

|---|

| This compound |

| [N,N′-p-phenylene bis (5-amino-2-methyoxy-phenol)] |

| Copper |

| Nickel |

| Cobalt |

| Manganese(II) |

Computational Chemistry and Theoretical Studies on 2 Amino 5 Methoxyphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties.

Geometry Optimization and Electronic Structure of 2-Amino-5-methoxyphenol

The geometry of a molecule is fundamental to its chemical reactivity and physical properties. Using DFT methods, such as the B3LYP functional with a 6-311+G(d) basis set, the structure of this compound can be optimized to its lowest energy state. This process determines the most stable arrangement of atoms by calculating bond lengths, bond angles, and dihedral angles.

For substituted phenols like this compound, the optimized geometry is influenced by the electronic effects of its functional groups—the amino (-NH2), methoxy (B1213986) (-OCH3), and hydroxyl (-OH) groups. A critical feature is the potential for intramolecular hydrogen bonding between the ortho-positioned amino and hydroxyl groups (O-H···N). researchgate.net This interaction significantly influences the planarity of the molecule and the orientation of the substituents. The electronic structure is characterized by the distribution of electron density, which is heavily influenced by the electronegative oxygen and nitrogen atoms. smolecule.com This distribution dictates the molecule's dipole moment and its reactive sites. smolecule.com

Table 1: Representative DFT-Calculated Geometrical Parameters for a Related Schiff Base (Data extrapolated from studies on similar molecular structures for illustrative purposes)

| Parameter | Bond | Calculated Value (Å or °) | Method |

| Bond Length | C=N | 1.290 | PM3 |

| Bond Length | C-O (Phenolic) | 1.370 | PM3 |

| Bond Angle | C-C-N | ~120 | PM3 |

| Dihedral Angle | C-N-C-C | -178.97 | DFT |

| This table illustrates the type of data obtained from DFT geometry optimization. The values are based on related structures and serve as a reference. redalyc.org |

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For aminophenol derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the amino group, which act as the primary electron donors. smolecule.com The LUMO, conversely, tends to be distributed across the aromatic system and can accept electrons. smolecule.com DFT calculations, often using functionals like B3LYP, can accurately predict these orbital energies. researchgate.net For the related isomer 3-amino-4-methoxyphenol, DFT calculations have yielded HOMO-LUMO energy gaps ranging from 5.41 to 7.32 eV, indicating significant electronic stability. smolecule.com The analysis of these frontier orbitals helps in understanding charge transfer mechanisms within the molecule. researchgate.netnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for Aminophenol Isomers (Data is for illustrative comparison with related isomers)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method |

| 3-Amino-4-methoxyphenol | -7.34 | -1.82 | 5.52 | DFT/B3LYP |

| 4-Amino-3-methoxyphenol | -7.28 | -1.79 | 5.49 | DFT/B3LYP |

| This table provides a comparative view of HOMO-LUMO data for related isomers to contextualize the expected values for this compound. smolecule.com |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of compounds.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used for the accurate prediction of 1H and 13C NMR chemical shifts. d-nb.infomodgraph.co.uk By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated. For complex organic molecules, these predictions can achieve a high degree of accuracy, with mean absolute errors of less than 0.2 ppm for 1H and 2 ppm for 13C shifts when conformational isomers are considered. d-nb.infoescholarship.org

IR Frequencies: Theoretical vibrational (infrared) spectra can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the frequencies and intensities of the vibrational modes of the molecule. dergipark.org.tr For substituted phenols, DFT can predict characteristic frequencies for O-H, N-H, and C-O stretching, as well as aromatic C-H vibrations. Calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR spectra. tandfonline.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing insights into dynamic processes such as conformational changes and intermolecular interactions.

Investigation of this compound Interactions with Biological Targets

MD simulations are instrumental in drug discovery for studying how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. mdpi.com These simulations can reveal the binding mode, the stability of the ligand-protein complex, and the key amino acid residues involved in the interaction. nih.govnih.gov

For example, MD simulations of small molecule inhibitors with targets like the main protease of SARS-CoV-2 or cyclin-dependent kinase 5 (CDK5) have elucidated the critical roles of hydrogen bonding and hydrophobic interactions in stabilizing the complex. nih.govnih.gov The simulations show that van der Waals forces often dominate the binding energy. nih.gov By analyzing the trajectory of the simulation, one can identify persistent hydrogen bonds and hydrophobic contacts between the ligand and residues in the protein's binding pocket. nih.gov Although no specific MD studies on this compound were found, the methodologies are directly applicable to understanding its potential biological activity. mdpi.comresearchgate.net

Conformational Analysis and Dynamic Behavior in Solvated Systems

In a solution, small molecules like this compound are not static but exist as an ensemble of different conformations. MD simulations in a solvated system (e.g., a water box) can map the conformational landscape and the dynamic transitions between different states. acs.orgcore.ac.uk

For methoxyphenols, the conformational flexibility is largely dictated by the rotation around the C-O bonds of the methoxy and hydroxyl groups and the potential for intramolecular hydrogen bonding. aip.org Simulations can track the dihedral angles of these groups over time to determine the most populated conformational states. redalyc.org The presence of a solvent like water can influence these conformations by forming intermolecular hydrogen bonds with the solute, potentially competing with and disrupting intramolecular hydrogen bonds. mdpi.com This dynamic interplay is crucial for understanding the molecule's behavior in a biological environment. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. rsc.org This is achieved by developing mathematical relationships between calculated molecular descriptors and observed activities, such as antioxidant potential or toxicity. rsc.orgnih.gov The general process involves calculating various descriptors, selecting the most relevant ones, and then building and validating a predictive model. rsc.org

Correlating Molecular Descriptors with Biological Activities of this compound Derivatives

While specific, comprehensive QSAR studies focused exclusively on a wide range of this compound derivatives are not extensively documented in the cited literature, the principles for such an analysis are well-established through research on analogous compounds like phenols, anilines, and other methoxyphenol derivatives. nih.govut.ac.iracs.org These studies form a robust framework for predicting the biological activities of novel this compound derivatives.

The first step in a QSAR study is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. researchgate.net For aminophenol-type structures, these descriptors fall into several categories, including electronic, hydrophobic, and topological properties. nih.govut.ac.ir For instance, studies on phenols and anilines use descriptors like the logarithm of the partition coefficient (logP) to quantify hydrophobicity, and various quantum chemical parameters to describe electronic characteristics. ut.ac.ir

The development of a predictive QSAR model involves establishing a statistical correlation between these descriptors and a measured biological endpoint. nih.gov For example, a model could predict the antioxidant activity of a series of this compound derivatives based on descriptors like bond dissociation energies (BDE), ionization potential (IP), and charge distributions on the phenolic oxygen and amino nitrogen. ingentaconnect.comresearchgate.net Research on aminophenol analogs has shown that lower BDE and IP values are associated with higher reactivity and antioxidant power. ingentaconnect.comresearchgate.net Similarly, models for other phenolic compounds have successfully used descriptors like molecular orbital energies (HOMO and LUMO) and parameters derived from molecular electrostatic potential. acs.org

The table below presents a selection of molecular descriptors that would be critical in developing a QSAR model for this compound derivatives, based on established methodologies for similar compounds. nih.govut.ac.iracs.org

| Descriptor Category | Specific Descriptor | Significance in Modeling |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the hydrophobicity of the molecule, influencing its ability to cross biological membranes. ut.ac.ir |

| Electronic | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's ability to donate or accept electrons, crucial for redox-based activities. acs.org |

| Partial Atomic Charges | Describes the electron distribution across the molecule, identifying sites for electrostatic interactions with biological targets. nih.gov | |

| Ionization Potential (IP) | The energy required to remove an electron, which is directly related to antioxidant activity via electron donation mechanisms. ingentaconnect.com | |

| Thermodynamic | Bond Dissociation Energy (BDE) | The energy required to break a specific bond (e.g., O-H or N-H), indicating the ease of hydrogen atom donation to scavenge free radicals. researchgate.net |

| Enthalpy of Formation | Relates to the overall stability of the molecule. | |

| Topological | Molecular Connectivity Indices | Encodes information about the size, shape, and degree of branching in the molecule's structure. |

By generating robust QSAR models, researchers can virtually screen libraries of proposed this compound derivatives to prioritize the synthesis of compounds with the most promising predicted activities, thereby accelerating the discovery process. mdpi.com

Mechanistic Insights from Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to examine chemical reactions at the molecular level. ingentaconnect.comchinesechemsoc.org These methods allow for the detailed exploration of reaction pathways, the characterization of transient species like transition states, and the elucidation of factors controlling reaction outcomes. nih.govacs.org

Modeling Reaction Pathways and Transition States in this compound Transformations

The transformation of this compound, whether through oxidation, cyclization, or decomposition, proceeds through a series of steps involving specific intermediates and energy barriers. rsc.orgresearchgate.net Computational modeling can map out these intricate pathways. For example, in oxidation reactions initiated by radicals like the hydroxyl radical (˙OH), DFT calculations can determine which hydrogen atom is most susceptible to abstraction. wiley.comresearchgate.net Studies on aminomethanol (B12090428) and methoxyphenols show that the reaction begins with the formation of a pre-reactive complex, stabilized by hydrogen bonding between the molecule and the radical. nih.govfrontiersin.org

From this complex, the system passes through a transition state—the point of highest energy on the reaction coordinate—to form products. nih.gov By calculating the activation energies for hydrogen abstraction from the hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3) groups, researchers can predict the most likely initial site of reaction. wiley.comfrontiersin.org For instance, DFT studies on 2-methoxyphenol revealed that H-abstraction from the methoxy group is the dominant reaction channel in its degradation by OH radicals. wiley.com A similar approach for this compound would involve calculating the energy barriers for each potential abstraction site, as illustrated conceptually in the table below.

| Reaction Pathway | Description | Key Computational Output |

|---|---|---|

| H-Abstraction from -OH | A radical removes the hydrogen from the phenolic hydroxyl group, forming a phenoxyl radical. | Activation Energy (Ea) for O-H bond cleavage. researchgate.net |

| H-Abstraction from -NH2 | A radical removes a hydrogen from the amino group, forming an aminyl radical. | Activation Energy (Ea) for N-H bond cleavage. nih.gov |

| H-Abstraction from -OCH3 | A radical removes a hydrogen from the methoxy group, forming a carbon-centered radical. | Activation Energy (Ea) for C-H bond cleavage. wiley.com |

| Radical Adduct Formation | A radical adds to the aromatic ring, forming a cyclohexadienyl-type radical intermediate. | Energy of the adduct intermediate and subsequent barriers. researchgate.net |

Furthermore, computational models can trace the fate of the resulting radical intermediates. For example, the thermal decomposition of methoxyphenols has been shown to proceed via the loss of a methyl radical, followed by decarbonylation to produce species like cyclopentadienone. researchgate.net DFT calculations are essential for confirming the structures of these transient intermediates and the transition states that connect them, providing a complete, dynamic picture of the transformation. acs.org

Understanding Selectivity and Catalytic Effects in Chemical Reactions

Many chemical reactions can yield multiple products, and controlling the selectivity—the preference for one product over others—is a central goal in synthesis. Computational methods are invaluable for understanding and predicting the factors that govern selectivity, especially in catalyzed reactions. chinesechemsoc.orgresearchgate.net

In reactions involving this compound, which has multiple reactive sites, issues of chemoselectivity (which functional group reacts) and regioselectivity (which position on the ring reacts) are paramount. For example, in alkylation reactions, both the phenolic oxygen (O-alkylation) and the aromatic ring (C-alkylation) can be attacked. rsc.org Computational modeling can elucidate why a particular set of reaction conditions or a specific catalyst favors one outcome over the other by comparing the activation energy barriers for the competing pathways. chinesechemsoc.orgresearchgate.net

The role of a catalyst can be modeled by including the catalytic species in the DFT calculations. This approach can reveal how the catalyst interacts with the substrate to lower the energy of a specific transition state. nih.gov For instance, studies on the hydrogenation of phenolics have shown that different metal catalysts (e.g., Pd/C vs. Rh/C) exhibit different selectivities, which can be rationalized by modeling the interaction of the substrate with the catalyst surface. Similarly, DFT calculations can explain how modulating the electronic properties of a catalyst, such as by changing its ligands or coordination environment, can dramatically enhance both activity and selectivity. nih.gov For example, modifying the coordination of a single-atom cobalt catalyst was shown to increase its turnover frequency by 60-fold in nitroarene hydrogenation, an effect explained by DFT showing more favorable H2 dissociation. nih.gov

Computational studies on phenol (B47542) functionalization have demonstrated how a catalyst can stabilize key intermediates or transition states, guiding the reaction down a specific path. chinesechemsoc.org By mapping the potential energy surface for both catalyzed and uncatalyzed reactions, a quantitative understanding of the catalytic effect emerges, enabling the rational design of more efficient and selective catalysts for transformations of this compound and its derivatives. imperial.ac.uk

Reactivity and Reaction Mechanisms of 2 Amino 5 Methoxyphenol

Oxidation Reactions and Quinone Formation

The oxidation of 2-Amino-5-methoxyphenol is a key reaction, often leading to the formation of highly reactive quinone imine intermediates, which can then be converted to the corresponding quinones. This transformation is of interest in various chemical and biological processes. The presence of both an amino and a hydroxyl group on the aromatic ring makes the molecule susceptible to oxidation.

The initial step in the oxidation of o-aminophenols is the formation of a 2-benzoquinone monoimine. This intermediate is typically unstable and can undergo further reactions. researchgate.net The oxidation can be achieved using various chemical oxidizing agents. For instance, the oxidation of related aminophenols can be carried out using reagents like lead dioxide (PbO2). nih.gov In the case of this compound, common oxidizing agents such as potassium permanganate (B83412) (KMnO4) and hydrogen peroxide (H2O2) can be employed to yield quinones or other oxidized derivatives.

Electrochemical methods also provide a route to the oxidation of methoxyphenols. Studies on 2-methoxyphenol have shown that it can be electrochemically oxidized to form catechol, indicating the lability of the methoxy (B1213986) group under certain oxidative conditions. nih.gov The electrochemical oxidation of phenols and anilines is a complex process that can lead to the formation of various products, including quinones and polymeric materials. researchgate.net The oxidation potential of phenols is influenced by the nature and position of substituents on the aromatic ring. rsc.org

A plausible mechanism for the oxidation involves the initial formation of a cation radical through the removal of an electron from the electron-rich aromatic ring. pharm.or.jp This is followed by further steps that lead to the quinone imine. The quinone imine can then be hydrolyzed to the corresponding quinone. The formation of quinone imines from aminophenols is a critical step in the mechanism of action of some enzymes and has been studied in the context of the oxidative coupling of related compounds like 2-amino-5-methylphenol. encyclopedia.pub

Reduction Reactions of the Amino Group

While the amino group in this compound is already in a reduced state, the synthesis of this compound often involves the reduction of a nitro group. A common synthetic route starts with the nitration of 2-methoxyphenol, followed by the reduction of the resulting 2-methoxy-5-nitrophenol. This reduction can be effectively carried out using catalytic hydrogenation with hydrogen gas (H2) over a palladium on carbon (Pd/C) catalyst, or by chemical reducing agents such as sodium dithionite (B78146) (Na2S2O4). researchgate.net

Furthermore, the amino group can participate in reactions that lead to a product which is subsequently reduced. For example, Schiff bases formed from the condensation of this compound with aldehydes can be reduced to the corresponding secondary amines. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4). This two-step process of imine formation followed by reduction is a versatile method for the synthesis of N-substituted aminophenol derivatives. mdpi.com

Electrophilic Aromatic Substitution on the Phenolic Ring

The hydroxyl and methoxy groups of this compound are strong activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. The amino group is also a powerful activating group. The combined effect of these substituents makes the aromatic ring highly susceptible to electrophilic aromatic substitution reactions.

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS). The synthesis of related brominated methoxyphenols often involves the direct bromination of a methoxyphenol precursor. The introduction of a nitro group can be accomplished through nitration using a mixture of concentrated nitric acid and sulfuric acid, a key step in one of the synthetic routes to this compound itself.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. This is typically the rate-determining step. The subsequent loss of a proton from the carbon atom that was attacked by the electrophile restores the aromaticity of the ring and yields the substituted product.

Condensation and Schiff Base Formation Reactions

The primary amino group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (-C=N-).

A variety of Schiff bases have been synthesized from this compound and its isomers with different substituted benzaldehydes. researchgate.netnih.gov These reactions are typically carried out by refluxing the aminophenol and the aldehyde in a suitable solvent like ethanol (B145695). researchgate.net The formation of the imine bond is often confirmed by spectroscopic methods such as FT-IR, which shows the disappearance of the C=O stretching vibration of the aldehyde and the appearance of a new band corresponding to the C=N stretching of the imine. mdpi.com

The reaction mechanism for Schiff base formation begins with the addition of the amine to the carbonyl group to form an unstable carbinolamine intermediate. This intermediate then loses a molecule of water in a dehydration step to yield the final imine product. mdpi.com The presence of electron-donating or electron-withdrawing substituents on the aldehyde can influence the rate of the reaction and the properties of the resulting Schiff base. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Aminophenol (B121084) | 2-Methoxybenzaldehyde | 2-((2-methoxybenzylidene)amino)phenol | researchgate.net |

| 2-Aminophenol | 4-Methoxybenzaldehyde | 2-((4-methoxybenzylidene)amino)phenol | researchgate.net |

| 2-Aminophenol | 2-Chlorobenzaldehyde | 2-((2-chlorobenzylidene)amino)phenol | researchgate.net |

| 2-Aminophenol | 4-Chlorobenzaldehyde | 2-((4-chlorobenzylidene)amino)phenol | researchgate.net |

| 2-Aminophenol | 2-Nitrobenzaldehyde | 2-((2-nitrobenzylidene)amino)phenol | researchgate.net |

| 2-Aminophenol | 4-Nitrobenzaldehyde | 2-((4-nitrobenzylidene)amino)phenol | researchgate.net |

| Isovanillin | N,N-dimethylbenzene-1,4-diamine | (E)-5-(((4-(Dimethylamino)phenyl)imino)methyl)-2-methoxyphenol | nih.gov |

| Isovanillin | 2-Aminophenol | (E)-5-(((2-Hydroxyphenyl)imino)methyl)-2-methoxyphenol | nih.gov |

| Isovanillin | 4-Fluoroaniline | (E)-5-(((4-Fluorophenyl)imino)methyl)-2-methoxyphenol | nih.gov |

| Isovanillin | 4-Bromoaniline | (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol | nih.gov |

Metal Complexation and Coordination Chemistry

The Schiff bases derived from this compound are excellent ligands for the formation of coordination complexes with a variety of metal ions. The presence of nitrogen and oxygen donor atoms in these ligands allows them to form stable chelates with transition metals.

Synthesis and Characterization of Metal Chelates with this compound Derivatives as Ligands

Metal complexes of Schiff bases derived from aminophenols have been synthesized with a range of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netscirp.org The synthesis typically involves the reaction of the Schiff base ligand with a metal salt, such as a chloride or acetate (B1210297), in an appropriate solvent. The resulting metal chelates are often colored solids that can be characterized by various analytical and spectroscopic techniques.

The characterization of these metal complexes involves elemental analysis to determine the metal-to-ligand ratio, which is often found to be 1:1 or 1:2. scirp.orgresearchgate.net Molar conductance measurements are used to determine the electrolytic nature of the complexes. asianpubs.org Spectroscopic methods such as FT-IR, UV-Vis, NMR, and mass spectrometry are crucial for elucidating the structure of the complexes. researchgate.netresearchgate.net In the FT-IR spectra, a shift in the C=N stretching frequency of the imine upon complexation indicates the coordination of the azomethine nitrogen to the metal ion. semanticscholar.org Similarly, changes in the phenolic O-H band suggest coordination through the phenolic oxygen after deprotonation. scirp.org

| Metal Ion | Ligand (derived from) | Proposed Geometry | Reference |

| Mn(II) | 3-formyl-2-hydroxy-6-methoxyquinoline and 2-aminophenol | - | scirp.org |

| Fe(II) | 3-formyl-2-hydroxy-6-methoxyquinoline and 2-aminophenol | - | scirp.org |

| Co(II) | 3-methoxysalicylaldehyde and 2-aminophenol | - | researchgate.net |

| Ni(II) | 3-methoxysalicylaldehyde and 2-aminophenol | - | researchgate.net |

| Cu(II) | 3-methoxysalicylaldehyde and 2-aminophenol | - | researchgate.net |

| Zn(II) | 3-methoxysalicylaldehyde and 2-aminophenol | - | researchgate.net |

| Mn(II) | 2-hydroxy-3-methoxybenzaldehyde and 3-aminophenol | Octahedral | asianpubs.org |

| Co(II) | 2-hydroxy-3-methoxybenzaldehyde and 3-aminophenol | Octahedral | asianpubs.org |

| Cu(II) | 2,6-Bis(2-aminophenylimino)methyl)-4-methoxyphenol | - | nih.gov |

Electrochemical Properties and Electron Transfer Mechanisms in Metal Complexes

The electrochemical behavior of metal complexes derived from this compound Schiff bases is of significant interest as it provides insights into their redox properties and potential applications in areas such as catalysis and sensors. Cyclic voltammetry is a common technique used to study the redox processes of these complexes. asianpubs.orgnih.gov

Cyclic voltammetry studies can reveal the oxidation and reduction potentials of the metal center and the ligand. For example, a study on a binuclear copper(II) complex with a Schiff base derived from a methoxyphenol derivative showed an electron transfer from Cu(II) to Cu(I). nih.gov The redox potentials can be influenced by the nature of the metal ion, the substituents on the ligand, and the coordination geometry of the complex. beilstein-journals.org

The mechanism of electron transfer in these complexes can be broadly classified as either inner-sphere or outer-sphere. dalalinstitute.com In an inner-sphere mechanism, the electron transfer is mediated by a bridging ligand that connects the two metal centers. In an outer-sphere mechanism, the electron is transferred directly between the metal centers without a bridging ligand. The specific mechanism that is operative depends on factors such as the lability of the coordination spheres of the metal ions and the availability of suitable bridging ligands. More complex mechanisms, such as proton-coupled electron transfer (PCET), where an electron and a proton are transferred together, can also occur, particularly in systems with proton-donating or -accepting groups like the phenolic hydroxyl group. researchgate.netacs.org In some cases, the electron transfer may be coupled to chemical reactions, leading to more complex electrochemical behavior. acs.org

In-depth Analysis of this compound Metal Complex Magnetism Remains an Open Area of Research

However, the direct use of this compound as a primary ligand in the synthesis and magnetic characterization of metal complexes is not a prominent feature in the current body of scientific research. Consequently, there is a lack of specific data, including detailed research findings and data tables, that would be necessary to construct a thorough and scientifically accurate article on the magnetic properties of these particular compounds.

The absence of such specific data underscores a potential area for future research within coordination chemistry and materials science. A systematic study of the synthesis, structural characterization, and magnetic properties of a series of transition metal complexes with this compound could provide valuable insights into how the electronic and steric effects of the amino and methoxy substituents on the phenol (B47542) ring influence the magnetic interactions between metal centers. Such research would contribute to a more comprehensive understanding of structure-property relationships in coordination complexes.

Biological and Biomedical Research Applications of 2 Amino 5 Methoxyphenol and Its Derivatives

Antioxidant Activity and Mechanisms of Action

Free Radical Scavenging Assays (e.g., DPPH, ABTS)